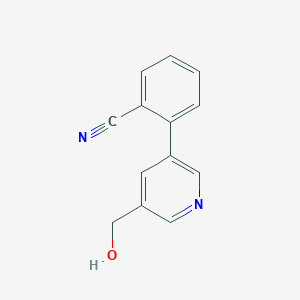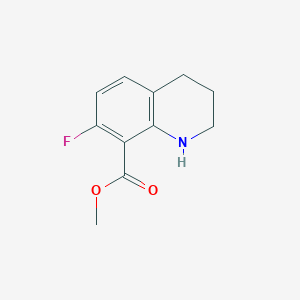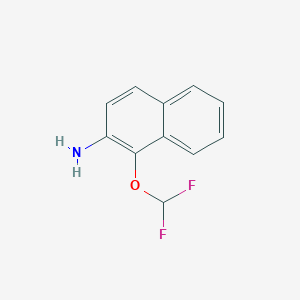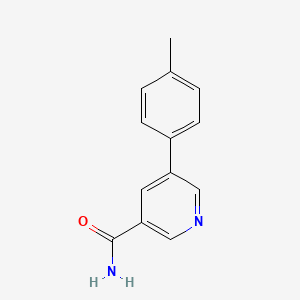
5,8-Dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: is a monocarboxylic acid derived from 1,2,3,4-tetrahydronaphthalene. This compound is characterized by the presence of two methyl groups at positions 5 and 8, and a carboxylic acid group at position 2 on the tetrahydronaphthalene ring. It is a part of the tetralin family, which are hydrogenated derivatives of naphthalene .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method involves the reduction of 5,8-dimethyl-1,2,3,4-tetrahydronaphthalene using sodium borohydride (NaBH4) in methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reduction processes with optimized conditions for yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can further hydrogenate the aromatic ring or reduce functional groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like methanol or ether.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of 5,8-dimethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione.
Reduction: Further hydrogenated derivatives of the parent compound.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: In industrial applications, it can be used in the synthesis of polymers, dyes, and other chemical products.
作用机制
The exact mechanism of action for 5,8-Dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is not well-documented. like other carboxylic acids, it can act as a proton donor in various chemical reactions. Its molecular targets and pathways would depend on the specific context of its use, such as in catalysis or as a building block in synthesis.
相似化合物的比较
5,6,7,8-Tetrahydro-2-naphthoic acid: Similar structure but lacks the methyl groups at positions 5 and 8.
5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the carboxylic acid group.
属性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC 名称 |
5,8-dimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-8-3-4-9(2)12-7-10(13(14)15)5-6-11(8)12/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChI 键 |
ZVCXULMNPWTZIC-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C2=C1C=CC(=C2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)











